molecular formula C20H12 B110317 Perylene-D12 CAS No. 1520-96-3

Perylene-D12

Cat. No.: B110317
CAS No.: 1520-96-3
M. Wt: 264.4 g/mol
InChI Key: CSHWQDPOILHKBI-AQZSQYOVSA-N
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Description

Perylene-D12 is a deuterated form of perylene, a polycyclic aromatic hydrocarbon. The chemical formula for this compound is C20D12, and it has a molecular weight of 264.3832 . Deuterium, a stable isotope of hydrogen, replaces all hydrogen atoms in the perylene molecule, making this compound particularly useful in various scientific applications, especially in spectroscopy and mass spectrometry.

Mechanism of Action

Target of Action

Perylene-D12 is a deuterium-labeled version of Perylene . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It’s known that this compound interacts with its environment through various forces such as chemical attraction, pauli repulsion, and van der waals (vdw) interaction .

Biochemical Pathways

One study mentions the interaction of a perylene derivative (perylene-tetracarboxylic dianhydride) with au(111), which could suggest potential interactions with metal ions or surfaces .

Result of Action

It’s known that this compound is a stable isotope-labeled compound , which suggests it could be used in research to track and quantify its distribution and effects in biological systems.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of a perylene derivative was studied on a Au(111) surface , suggesting that the surface and environmental conditions could impact the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene-D12 is synthesized through a multi-step process involving the deuteration of perylene. The process typically starts with the preparation of perylene, followed by the exchange of hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors that can handle high-pressure deuterium gas. The process is carefully controlled to ensure complete deuteration of the perylene molecule. The final product is purified using techniques such as recrystallization and chromatography to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Perylene-D12, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Alkali metals such as sodium or potassium in the presence of solvents like tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products:

Scientific Research Applications

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934397
Record name (~2~H_12_)Perylene
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Perylene-d12
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CAS No.

1520-96-3
Record name Perylene-d12
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Record name (~2~H_12_)Perylene
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Record name 1520-96-3
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Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
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18.7 g
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reactant
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Name
Quantity
8 mL
Type
reactant
Reaction Step One
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1.05 g
Type
reactant
Reaction Step One
Name
zinc acetate dihydrate
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
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reactant
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180 mL
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solvent
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Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Name
3,4,9,10-tetracyanoperylene
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3,4,9-tricyano-10-bromoperylene
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Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
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0 (± 1) mol
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reactant
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[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
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Name
aliphatic naphtha
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perylene-D12
Reactant of Route 2
Perylene-D12
Reactant of Route 3
Perylene-D12
Reactant of Route 4
Reactant of Route 4
Perylene-D12
Reactant of Route 5
Perylene-D12
Reactant of Route 6
Perylene-D12
Customer
Q & A

Q1: Why is Perylene-D12 frequently used as an internal standard in PAH analysis?

A1: this compound's chemical structure closely resembles that of target PAHs, leading to similar chromatographic behavior. The twelve deuterium atoms increase its mass, allowing clear distinction from native perylene and other PAHs during mass spectrometric detection [, , , ].

Q2: Can you provide examples of specific applications of this compound as an internal standard?

A2: this compound has been successfully employed to quantify PAHs in diverse matrices like air samples [, ], river water and suspended particles [], groundwater [], edible oils [], fish samples [], and beers [].

Q3: What are the advantages of using multiple internal standards in PAH analysis, and how is this compound incorporated?

A3: Employing multiple internal standards, including this compound alongside others like acenaphthene-d10, chrysene-d12, and phenanthrene-d10, enhances the accuracy and precision of PAH quantification by accounting for variations in extraction efficiency and instrument response across a wider range of analyte properties [, , , ].

Q4: How does the use of this compound contribute to accurate quantification in GC-MS analysis of PAHs?

A4: The "internal standard method" used in conjunction with this compound involves adding a known amount of the standard to the sample before extraction and analysis. By comparing the peak area ratio of the target PAH to this compound, variations in extraction recovery and instrument response can be corrected, leading to more accurate concentration determination [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20D12. Its molecular weight is 264.38 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for detection and quantification of this compound in analytical applications [, , , , , , ]. Additionally, research on its phonon dispersion curves using coherent inelastic neutron scattering and Raman scattering has been conducted [].

Q7: Does the use of this compound raise any environmental concerns?

A7: While this compound itself has limited environmental impact due to its use in trace amounts, it's important to note that PAHs, which it helps to quantify, are a significant environmental concern due to their persistence, bioaccumulation, and toxicity [, , ].

Q8: Are there any alternatives to this compound as an internal standard for PAH analysis?

A8: While other deuterated PAHs like naphthalene-d8, acenaphthene-d10, phenanthrene-d10, and chrysene-d12 are also used [, , , ], the choice of internal standard depends on the specific PAHs being analyzed and the matrix complexity.

Q9: How can computational chemistry contribute to research on this compound and PAH analysis?

A9: Computational methods can be used to predict the fragmentation patterns of this compound and other PAHs in mass spectrometry, aiding in method development and optimization. Additionally, simulations can help understand the interactions between PAHs and different extraction phases, contributing to improved sample preparation techniques [].

Q10: What are potential future research directions related to this compound and PAH analysis?

A10: Future research could explore the use of this compound in emerging analytical techniques like high-resolution mass spectrometry (HRMS) for more precise and sensitive PAH quantification. Additionally, developing greener and more sustainable sample preparation methods that minimize solvent use while maintaining analytical performance is an important area for exploration [].

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